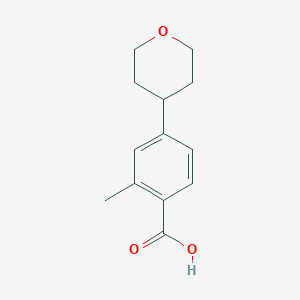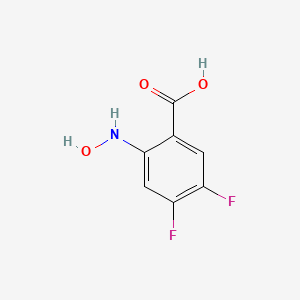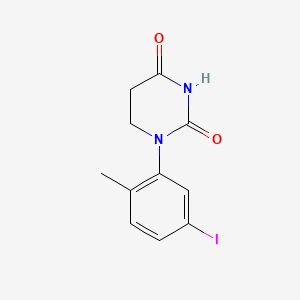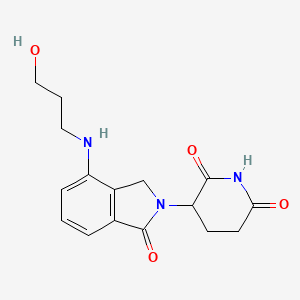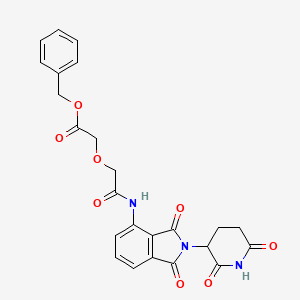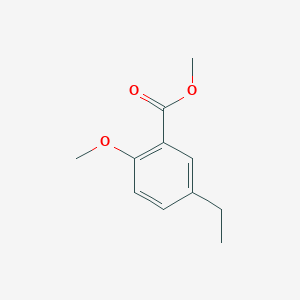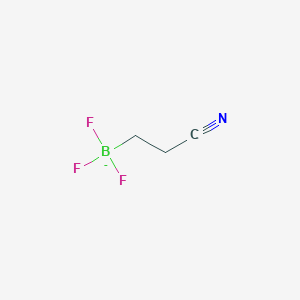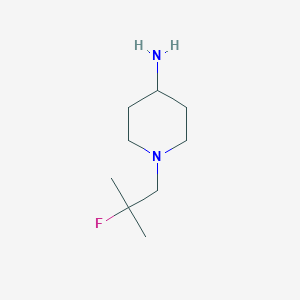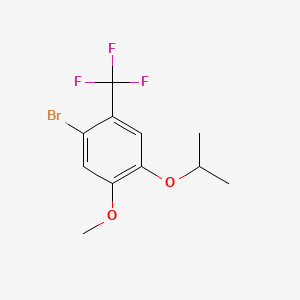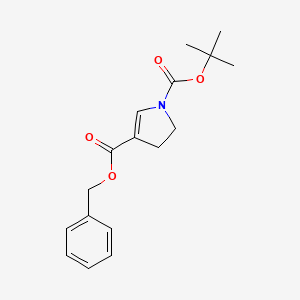
O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate is an organic compound with the molecular formula C17H21NO4. This compound is characterized by its pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of benzyl and tert-butyl groups attached to the pyrrole ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions. Benzyl chloride and tert-butyl chloride are commonly used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.
Reduction: Reduction reactions can convert the compound into its dihydropyrrole derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
O4-benzyl O1-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate: This compound has a similar structure but contains a pyrazine ring instead of a pyrrole ring.
O4-benzyl O1-tert-butyl 2,3-dihydrothiophene-1,4-dicarboxylate: This compound contains a thiophene ring, which is a sulfur-containing heterocycle.
Uniqueness
O4-benzyl O1-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups attached to the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)15(19)21-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
InChI 键 |
LPRCODNRHNDMDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
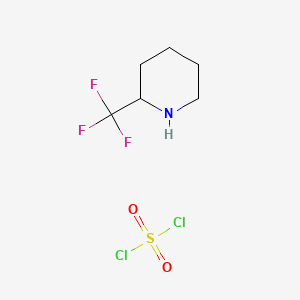
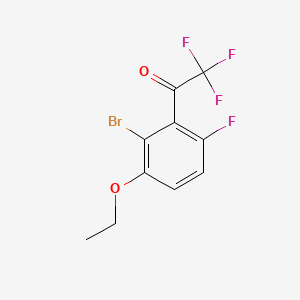
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
